REACTION_CXSMILES
|
O(Cl)Cl.[Zr:4].[P:5]([O-:9])([O-:8])([OH:7])=[O:6].[Na+].[Na+]>O>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Zr+4:4].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Zr+4:4].[Zr+4:4] |f:0.1,2.3.4,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
disodium hydrogenphosphate
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 80° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a white precipitate
|
Type
|
WASH
|
Details
|
the white precipitate was sufficiently washed with water by a decantation method
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
further washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 120° C.
|
Reaction Time |
1 h |
Name
|
zirconium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 123.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |